molecular formula C9H14BrN3O B13060784 5-[(azetidin-3-yloxy)methyl]-4-bromo-1,3-dimethyl-1H-pyrazole

5-[(azetidin-3-yloxy)methyl]-4-bromo-1,3-dimethyl-1H-pyrazole

Cat. No.: B13060784
M. Wt: 260.13 g/mol
InChI Key: XMPPXQHEYUVADS-UHFFFAOYSA-N
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Description

5-[(azetidin-3-yloxy)methyl]-4-bromo-1,3-dimethyl-1H-pyrazole is a versatile chemical intermediate designed for use in medicinal chemistry and drug discovery programs. Its core structural value lies in the presence of a bromo substituent on the pyrazole core, which serves as a handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig animations, enabling the rapid exploration of structure-activity relationships (SAR). Concurrently, the azetidine moiety, a saturated four-membered nitrogen heterocycle, is a prized scaffold in lead optimization due to its contribution to improved metabolic stability, solubility, and potency in drug-like molecules, often serving as a bioisostere for piperidine or other saturated rings. This bifunctional compound is particularly valuable in the synthesis of targeted libraries for kinase inhibitor research , where the 1,3-dimethyl-1H-pyrazole scaffold is a common hinge-binding motif. Researchers can leverage this compound to generate novel chemical entities for probing biological pathways and developing potential therapeutics for oncology and central nervous system (CNS) disorders.

Properties

Molecular Formula

C9H14BrN3O

Molecular Weight

260.13 g/mol

IUPAC Name

5-(azetidin-3-yloxymethyl)-4-bromo-1,3-dimethylpyrazole

InChI

InChI=1S/C9H14BrN3O/c1-6-9(10)8(13(2)12-6)5-14-7-3-11-4-7/h7,11H,3-5H2,1-2H3

InChI Key

XMPPXQHEYUVADS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1Br)COC2CNC2)C

Origin of Product

United States

Preparation Methods

Pyrazole Core Formation

Pyrazole derivatives are commonly synthesized via cyclocondensation reactions of hydrazine derivatives with 1,3-dicarbonyl compounds or acetylenic ketones. For example, hydrazine or substituted hydrazines react with diketones or alkynes to form the pyrazole ring.

Bromination at the 4-Position

Selective bromination of the pyrazole ring at the 4-position is achieved using brominating agents such as tribromophosphorus oxychloride (POBr3) or N-bromosuccinimide (NBS), depending on substrate sensitivity. One reported method involves bromination of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester to yield the corresponding 5-bromo derivative.

Detailed Stepwise Preparation Method (Based on Patent CN112079781A and Related Literature)

Step Reaction Description Reagents/Conditions Notes
1 Synthesis of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester Condensation of diethyl butynedioate with methylhydrazine Efficient cyclocondensation yielding pyrazole ester intermediate
2 Bromination at 4-position Treatment with tribromophosphorus oxychloride or equivalent brominating agent Selective bromination to form 5-bromo derivative
3 Hydrolysis of ester to acid Reaction with 10% NaOH in ethanol at room temperature Converts ester to carboxylic acid for further transformations
4 Conversion to carbamate intermediate Reaction with tert-butyl alcohol and azido dimethyl phosphate in DMF at 100 °C Introduces azido group for subsequent functionalization
5 Deprotection and amine formation Treatment with trifluoroacetic acid in dichloromethane Yields 5-bromo-1-methyl-1H-pyrazol-3-amine intermediate
6 Introduction of azetidin-3-yloxy methyl group Nucleophilic substitution of 5-(halomethyl) pyrazole with azetidin-3-ol under basic conditions Forms the ether linkage to azetidine ring

Research Findings and Optimization Notes

  • The use of diethyl butynedioate as a starting material provides a safer and more cost-effective route compared to methods involving hazardous reagents like n-butyl lithium or cyanogen bromide.
  • Bromination conditions must be carefully controlled to avoid polybromination or degradation of the pyrazole ring.
  • The azide intermediate is a versatile handle allowing conversion to various nitrogen-containing substituents, including azetidinyl ethers.
  • The nucleophilic substitution step to introduce the azetidin-3-yloxy group benefits from polar aprotic solvents such as DMF or DMSO and mild bases to promote ether formation without ring opening of azetidine.
  • Purification often involves extraction, drying over anhydrous sodium sulfate, and column chromatography to achieve high purity.

Summary Table of Key Reaction Parameters

Synthetic Step Starting Material Reagents/Conditions Product Yield (%) Key Considerations
Pyrazole ring formation Diethyl butynedioate + methylhydrazine Ethanol, reflux 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester High Efficient cyclocondensation
Bromination Pyrazole ester POBr3 or NBS, controlled temp 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester Moderate to high Selectivity crucial
Hydrolysis Brominated ester 10% NaOH, room temp 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid High Mild conditions preferred
Azide introduction Carboxylic acid or halomethyl derivative Azido dimethyl phosphate, DMF, 100 °C Azidomethyl pyrazole intermediate Moderate Azide safety precautions
Deprotection Carbamate intermediate Trifluoroacetic acid, DCM 5-bromo-1-methyl-1H-pyrazol-3-amine High Acid sensitive step
Azetidinyl ether formation 5-(halomethyl) pyrazole + azetidin-3-ol Base, DMF/DMSO, mild temp This compound Moderate to high Control to prevent azetidine ring opening

Chemical Reactions Analysis

Types of Reactions

5-[(azetidin-3-yloxy)methyl]-4-bromo-1,3-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the bromine atom.

    Substitution: Formation of azide or other substituted derivatives.

Scientific Research Applications

5-[(azetidin-3-yloxy)methyl]-4-bromo-1,3-dimethyl-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a tool compound to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 5-[(azetidin-3-yloxy)methyl]-4-bromo-1,3-dimethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and bromine atom play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared with six analogues (Table 1), focusing on substituent variations and their implications:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name Substituents (Position) Molecular Formula Key Features/Activities Reference
5-[(azetidin-3-yloxy)methyl]-4-bromo-1,3-dimethyl-1H-pyrazole (Target) 4-Br, 1,3-Me, 5-(azetidin-3-yloxy)Me C₁₀H₁₅BrN₃O₂ Potential solubility enhancement
4-Bromo-1-ethyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole 4-Br, 1-Et, 5-oxabicyclo group C₁₂H₁₅BrN₂O Structural complexity (bicyclic motif)
4-Bromo-5-(methylthio)-1,3-diphenyl-1H-pyrazole 4-Br, 5-SMe, 1,3-Ph C₁₆H₁₃BrN₂S Sulfur-containing substituent
5-(4-Chloro-2,6-dimethylphenoxy)-4-(chloromethyl)-1,3-dimethyl-1H-pyrazole 4-ClMe, 5-phenoxy, 1,3-Me C₁₄H₁₆Cl₂N₂O Dual halogenation (Cl)
5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole 5-ClMe, 1,3-Me C₆H₉ClN₂ Simple halogenated pyrazole
4-Bromo-1,3,5-trimethylpyrazole 4-Br, 1,3,5-Me C₆H₉BrN₂ Symmetric methylation
5-Chloro-1,3-dimethyl-1H-pyrazole (Compound 7g) 5-Cl, 1,3-Me C₅H₇ClN₂ Antifungal activity (100% efficacy)
Key Observations:

Bromine vs. Chlorine :

  • Bromine’s larger atomic radius (compared to chlorine) may enhance hydrophobic interactions in biological targets. For example, 5-chloro-1,3-dimethyl-1H-pyrazole (7g) shows 100% antifungal activity against Gibberella zeae, suggesting halogen type and position critically influence efficacy .
  • In contrast, the target compound’s 4-bromo group could alter steric hindrance compared to 5-chloro analogues.

Azetidine vs.

Methylation Patterns :

  • Symmetric methylation (1,3,5-trimethyl in ) reduces polarity, while 1,3-dimethyl in the target compound balances lipophilicity and steric bulk.

Biological Activity

5-[(azetidin-3-yloxy)methyl]-4-bromo-1,3-dimethyl-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H13_{13}BrN4_{4}O, with a molecular weight of 272.14 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC10_{10}H13_{13}BrN4_{4}O
Molecular Weight272.14 g/mol
IUPAC NameThis compound
CAS NumberNot available

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antitumor activity. Specifically, compounds similar to this compound have been evaluated for their effectiveness against various cancer cell lines. For instance, a series of pyrazole derivatives were found to inhibit BRAF(V600E), a common mutation in melanoma, demonstrating their potential as anticancer agents .

Anti-inflammatory and Antibacterial Effects

Pyrazole derivatives have also been noted for their anti-inflammatory properties. Research has shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are critical mediators in inflammatory responses . Furthermore, antibacterial activity has been observed, with certain derivatives disrupting bacterial cell membranes and leading to cell lysis .

The mechanism by which this compound exerts its biological effects may involve the modulation of specific signaling pathways. Pyrazole compounds often interact with kinases and other enzymes involved in cell proliferation and inflammation, making them valuable in drug design .

Case Studies

Case Study 1: Antitumor Activity
In vitro studies on breast cancer cell lines MCF-7 and MDA-MB-231 demonstrated that pyrazole derivatives exhibited cytotoxic effects. When combined with doxorubicin, these compounds enhanced the overall efficacy against resistant cancer cells .

Case Study 2: Anti-inflammatory Effects
A study investigating the anti-inflammatory properties of pyrazole derivatives showed significant inhibition of LPS-induced NO production in macrophages. The results suggested that these compounds could serve as potential therapeutic agents for inflammatory diseases .

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